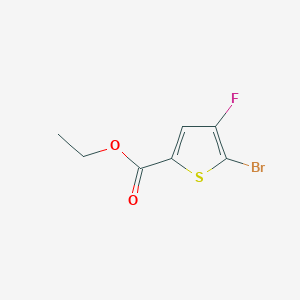

Ethyl 5-bromo-4-fluorothiophene-2-carboxylate

Description

Properties

Molecular Formula |

C7H6BrFO2S |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

ethyl 5-bromo-4-fluorothiophene-2-carboxylate |

InChI |

InChI=1S/C7H6BrFO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |

InChI Key |

MQVOXAMJIRQSGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Br)F |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 4-fluorothiophene-2-carboxylate in Chloroform

A closely related method involves brominating methyl 4-fluorothiophene-2-carboxylate in chloroform solvent at elevated temperature (60 °C) for 1 hour. Bromine is added to the substrate solution, followed by quenching with sodium thiosulfate solution. The product is isolated by extraction, drying, evaporation, and sublimation under vacuum.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-fluorothiophene-2-carboxylate |

| Brominating agent | Bromine (Br2) |

| Solvent | Chloroform (CHCl3) |

| Temperature | 60 °C |

| Reaction time | 1 hour |

| Work-up | Quenching with Na2S2O3, extraction, drying |

| Purification | Sublimation at 150 °C under vacuum |

| Yield | 82% |

This procedure yields methyl 5-bromo-4-fluorothiophene-2-carboxylate in 82% yield. By analogy, the ethyl ester variant can be prepared similarly with appropriate ester substitution.

Sequential Bromination Using Sodium Dithionite and Brominating Reagents

A patented method describes the preparation of brominated thiophene carboxylic acids via a two-step process involving dissolution of the starting thiophene carboxylic acid in an organic solvent, followed by sequential addition of sodium dithionite and a brominating reagent. The reaction temperature is elevated to promote bromination, yielding crude brominated products which are purified by extraction, washing, drying, and recrystallization.

- This method is more complex and involves multiple purification steps.

- It is generally applied for dibrominated thiophene derivatives but can be adapted for monobrominated compounds.

- The process avoids expensive catalysts but requires longer reaction times and careful temperature control.

Comparative Analysis of Bromination Approaches

Research Findings and Data

- The selective bromination of ethyl 5-alkylthiophene-2-carboxylates at the 4-position is well-documented, with no migration of alkyl substituents observed, ensuring regioselectivity and product purity.

- Bromination of fluorinated thiophene esters proceeds efficiently under controlled temperature and solvent conditions, with yields around 80% reported for methyl esters.

- Purification techniques such as sublimation under vacuum are effective in isolating high-purity products.

- Alternative methods involving sodium dithionite and brominating reagents provide routes to brominated thiophene carboxylic acids but are more complex and less efficient for monobrominated derivatives.

Chemical Reactions Analysis

Ethyl 5-bromo-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different thiophene derivatives.

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-bromo-4-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .

Comparison with Similar Compounds

Methyl 5-Bromo-4-Fluorothiophene-2-Carboxylate

- Structural Differences : The methyl ester group replaces the ethyl ester, resulting in a smaller alkyl chain.

- Molecular Weight : 239.06 g/mol (vs. 253.10 g/mol for the ethyl analog) .

- Reactivity : The methyl ester may exhibit slightly higher solubility in polar solvents compared to the ethyl analog due to reduced hydrophobicity. However, steric effects are minimal, making both esters suitable for nucleophilic substitution or hydrolysis.

- Applications : Both compounds are used as intermediates in medicinal chemistry. The methyl derivative is commercially available at 95% purity, suggesting comparable synthetic utility .

Ethyl 5-Bromothiophene-2-Carboxylate

- Structural Differences : Lacks the fluorine substituent at position 3.

- Bromine’s position (C5) remains a key site for cross-coupling reactions.

- Physical Properties : Higher lipophilicity compared to the fluoro-substituted analog due to reduced polarity.

Ethyl 5-Chlorothiophene-2-Carboxylate

- Halogen Effects : Chlorine (Cl) replaces bromine at position 4.

- Reactivity : Cl is a poorer leaving group than Br, making this compound less reactive in metal-catalyzed cross-couplings. However, it may exhibit greater stability under basic conditions.

- Steric Considerations : Similar steric profile to the bromo analog, but electronic differences dominate reactivity trends .

Ethyl 4-(2-Bromo-5-Fluorophenyl)-6-Methyl-1-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Complexity: Incorporates a tetrahydropyrimidine ring and a thioxo group, differing significantly from the monocyclic thiophene scaffold.

- Functionality : The bromo-fluorophenyl moiety may influence π-π stacking in crystal packing, as evidenced by hydrogen-bonding patterns in its triclinic crystal structure .

Data Table: Key Properties of Comparable Compounds

Research Findings and Trends

- Electronic Effects: Fluorine’s electronegativity enhances the electron-deficient nature of the thiophene ring, increasing reactivity toward nucleophilic aromatic substitution compared to non-fluorinated analogs .

- Crystallography : Halogenated thiophenes often exhibit planar or slightly puckered ring conformations. Substitutents like Br and F may influence crystal packing via halogen bonding or C–H···F interactions, as observed in related structures .

- Synthetic Utility: Ethyl esters generally offer better solubility in organic solvents than methyl esters, facilitating reactions in non-polar media. However, methyl esters may hydrolyze faster under basic conditions due to lower steric hindrance .

Q & A

Q. Q1: What are the common synthetic routes for Ethyl 5-bromo-4-fluorothiophene-2-carboxylate, and how are intermediates characterized?

A typical synthesis involves coupling halogenated thiophene precursors with fluorinated reagents under basic conditions. For example, a related compound (ethyl 5-bromobenzo[b]thiophene-2-carboxylate) was synthesized by reacting 4-chloro-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate in ethanol using Na₂CO₃ as a base . Key intermediates are characterized via:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

Q. Q2: How can reaction conditions be optimized to improve yield and purity in halogenated thiophene synthesis?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in fluorination steps.

- Catalyst screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine substitution .

- Temperature control : Low temperatures (−20°C) reduce side reactions during bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.

Structural Confirmation and Crystallography

Q. Q3: What advanced methods validate the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite refines crystal structures by analyzing electron density maps and thermal displacement parameters . Key steps:

Data collection : High-resolution (<1.0 Å) data minimizes refinement errors.

Space group determination : Monoclinic or orthorhombic systems are common for thiophene derivatives.

Hydrogen bonding analysis : Graph-set notation identifies motifs (e.g., R₂²(8) rings) influencing packing .

Pharmacological Interaction Studies

Q. Q4: How are biological interactions of this compound investigated in drug discovery?

- In vitro assays : Enzyme inhibition (e.g., COX-2) using fluorogenic substrates.

- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) .

- Cell-based studies : Cytotoxicity assays (MTT) evaluate anticancer potential .

Handling Data Contradictions in Reactivity

Q. Q5: How should researchers resolve discrepancies in reported reactivity?

- Cross-validation : Compare DFT calculations (e.g., Gaussian) with experimental data (NMR/IR).

- Statistical analysis : Use multivariate methods (e.g., PCA) to identify outliers in reaction datasets.

- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in esters) tracks reaction pathways .

Designing Derivatives for Structure-Activity Relationships (SAR)

Q. Q6: What strategies guide the design of analogs with enhanced activity?

- Electron-withdrawing groups : Introduce nitro (-NO₂) or cyano (-CN) substituents to modulate electron density .

- Bioisosteric replacement : Substitute fluorine with chlorine to assess steric/electronic effects .

- Ring modifications : Replace thiophene with benzofuran to alter π-conjugation .

Troubleshooting Poor Solubility in Biological Assays

Q. Q7: How can solubility issues be mitigated for in vitro testing?

- Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability.

- Prodrug strategies : Ester hydrolysis to carboxylic acid improves aqueous solubility .

- Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability .

Advanced Computational Modeling

Q. Q8: What computational tools predict the compound’s physicochemical properties?

- DFT calculations : Gaussian 09 computes HOMO/LUMO energies for redox potential estimation.

- Molecular dynamics (MD) : GROMACS simulates membrane permeability .

- QSAR models : MOE descriptors correlate structural features with logP and pKa .

Ethical and Methodological Considerations

Q. Q9: What ethical guidelines apply to research on halogenated heterocycles?

- Source validation : Avoid non-peer-reviewed databases (e.g., BenchChem) .

- Safety protocols : Handle bromine/fluorine reagents in fume hoods with PPE.

- Data transparency : Deposit crystal structures in the Cambridge Structural Database (CSD) .

Future Research Directions

Q. Q10: What unexplored applications exist for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.